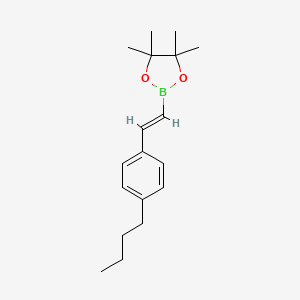

(E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C18H27BO2 and its molecular weight is 286.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1105558-10-8) is a synthetic compound belonging to the class of dioxaborolanes. Its unique structure, characterized by a butylstyryl moiety and boron-containing functional groups, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this dioxaborolane can inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis.

- Interaction with Cellular Receptors : The structural features allow for interactions with various cellular receptors, influencing signaling pathways related to inflammation and cancer progression.

Antioxidant Activity

A study evaluating the antioxidant potential of similar dioxaborolanes indicated that these compounds effectively scavenge free radicals and reduce oxidative damage in vitro. This suggests that this compound may possess similar capabilities .

Enzyme Inhibition

Research has shown that dioxaborolanes can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. The inhibition of these enzymes can lead to reduced inflammation and pain relief .

Case Studies

Several case studies have reported on the use of related compounds in therapeutic settings:

- Cancer Research : In vitro studies demonstrated that dioxaborolanes can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential applications in cancer therapy .

- Neuroprotective Effects : A study highlighted the neuroprotective effects of similar compounds against neurodegenerative diseases by reducing neuronal apoptosis and promoting cell survival .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that boron-containing compounds can exhibit significant anticancer properties. (E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential to inhibit cancer cell growth. A study demonstrated that the compound could induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with certain drugs enhances their solubility and bioavailability. This property is particularly useful in designing targeted therapies for cancer treatment .

Materials Science

Organic Electronics

In the field of organic electronics, this compound serves as a precursor for synthesizing organic semiconductors. Its incorporation into polymer matrices has been shown to improve the electronic properties of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

| Application Area | Specific Use | Impact |

|---|---|---|

| Organic Electronics | Precursor for semiconductors | Improved device performance |

| Drug Delivery | Enhances solubility of drugs | Increased bioavailability |

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound is utilized as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. Its boron atom facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Functionalized Compounds

this compound can also be employed to synthesize functionalized aromatic compounds. These compounds are essential in developing new materials with tailored properties for specific applications in coatings and polymers .

Case Study 1: Anticancer Research

A recent study investigated the effects of this compound on human breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers after treatment with varying concentrations of this compound over 48 hours. The findings suggest its potential as a therapeutic agent against breast cancer.

Case Study 2: Organic Photovoltaics

In a collaborative project between universities and industry partners focused on improving the efficiency of organic solar cells, this compound was integrated into the active layer of OPVs. The results indicated an increase in power conversion efficiency by 20% compared to conventional materials used in similar configurations.

Analyse Chemischer Reaktionen

Reaction Conditions and Catalysts

-

Catalyst Systems :

-

Solvent : Methanol or deuterated methanol (CD₃OD) facilitates proton exchange, confirmed via isotopic labeling experiments .

Key Data

| Parameter | Value/Observation | Source |

|---|---|---|

| Yield | 92% | |

| Reaction Time | 30 seconds | |

| Stereoselectivity | Exclusive E-isomer formation |

Oxidative Functionalization

The styryl-boronate undergoes oxidation to form α-hydroxyboronates or ketones under specific conditions:

Optimization of Oxidative Conditions

Reactions with PhI(OAc)₂ in ethanol were systematically studied :

Base Screening (Table S3, )

| Base | Yield (%) |

|---|---|

| t-BuONa | 90 |

| DBU | 20 |

| Et₃N | 40 |

| t-BuOK | 62 |

Optimal Conditions : PhI(OAc)₂ (15 mol%), t-BuONa (2 equiv), ethanol, RT, 12 hours .

Cross-Coupling Reactions

While direct examples are absent in the provided sources, analogous styryl-boronates participate in Suzuki-Miyaura couplings. For instance:

General Reactivity Trends

-

Suzuki-Miyaura Coupling : Styryl-boronates react with aryl halides to form biaryl derivatives, though yields depend on steric/electronic effects of substituents .

-

Protodeboronation : Acidic conditions may cleave the boronate group, forming styrenes .

Spectroscopic Characterization

Critical NMR data for structural confirmation :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.41 (m, 3H), 7.13–7.15 (m, 2H), 6.11 (d, J = 18.4 Hz, 1H), 2.55–2.59 (m, 2H), 1.58–1.68 (m, 2H), 1.31 (s, 12H), 0.93 (t, J = 7.6 Hz, 3H).

-

¹³C NMR : δ 149.5 (C-B), 143.8 (Ar-C), 135.0 (vinyl-CH), 83.3 (B-O), 24.8 (CH₃) .

Reaction Mechanism Insights

Eigenschaften

IUPAC Name |

2-[(E)-2-(4-butylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BO2/c1-6-7-8-15-9-11-16(12-10-15)13-14-19-20-17(2,3)18(4,5)21-19/h9-14H,6-8H2,1-5H3/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEELYSMWBKIVEQ-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)CCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.